1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 1095321-70-2
VCID: VC4955998
InChI: InChI=1S/C14H22O10S/c1-7(15)20-9(6-19-25(5,17)18)10-11(21-8(2)16)12-13(22-10)24-14(3,4)23-12/h9-13H,6H2,1-5H3
SMILES: CC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C
Molecular Formula: C14H22O10S
Molecular Weight: 382.38

1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate

CAS No.: 1095321-70-2

Cat. No.: VC4955998

Molecular Formula: C14H22O10S

Molecular Weight: 382.38

* For research use only. Not for human or veterinary use.

1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate - 1095321-70-2

Specification

CAS No. 1095321-70-2
Molecular Formula C14H22O10S
Molecular Weight 382.38
IUPAC Name [5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Standard InChI InChI=1S/C14H22O10S/c1-7(15)20-9(6-19-25(5,17)18)10-11(21-8(2)16)12-13(22-10)24-14(3,4)23-12/h9-13H,6H2,1-5H3
Standard InChI Key GACYQHCHYHMTIS-UHFFFAOYSA-N
SMILES CC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₄H₂₂O₁₀S, with a molecular weight of 382.38 g/mol. Its IUPAC name, [5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] acetate, reflects its intricate architecture, combining a tetrahydrofurodioxolane ring with acetyloxy and methanesulfonyloxy side chains. The presence of these groups confers both hydrophilicity and electrophilic reactivity, critical for further derivatization.

Key Structural Attributes:

  • Bicyclic Core: The fused furo[2,3-d] dioxolane system provides rigidity, potentially enhancing stereochemical control in synthetic applications.

  • Acetyloxy Groups: Positioned at C6 and the ethyl side chain, these esters act as protective groups or sites for nucleophilic substitution.

  • Methanesulfonyloxy (Mesyl) Group: A superior leaving group, facilitating SN2 reactions or elimination processes.

Experimental data on solubility, melting point, and stability remain unreported, highlighting a need for further characterization.

Synthetic Pathways and Methodological Considerations

Core Ring Formation

The bicyclic furodioxolane structure is likely synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization of diol precursors. For example, a diol containing vicinal hydroxyl groups could undergo cyclization with a ketone or aldehyde under acidic conditions to form the dioxolane ring. Subsequent oxidation or functionalization steps would yield the tetrahydrofuran moiety.

Functionalization Strategies

  • Acetylation: Introduction of acetyloxy groups typically employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

  • Mesylation: Methanesulfonyl chloride (MsCl) reacts with hydroxyl groups under basic conditions (e.g., triethylamine) to install the mesyl group.

Example Synthetic Sequence:

  • Cyclization of a diol-ketal precursor to form the furodioxolane core.

  • Selective acetylation of hydroxyl groups using acetic anhydride.

  • Mesylation of the remaining hydroxyl group with MsCl.

Challenges include regioselective functionalization and minimizing side reactions due to the compound’s steric hindrance.

PropertyValueSource
CAS No.1095321-70-2
Molecular FormulaC₁₄H₂₂O₁₀S
Molecular Weight382.38 g/mol
IUPAC Name[5-(1-Acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] acetate
SMILESCC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C

Challenges and Future Research

  • Solubility and Stability Profiling: Systematic studies in aqueous and organic solvents are needed to optimize reaction conditions.

  • Biological Screening: Testing against enzyme targets or cellular assays could reveal therapeutic potential.

  • Scalable Synthesis: Developing cost-effective, high-yield routes for industrial applications.

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